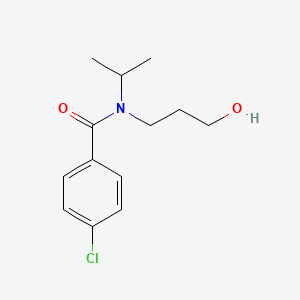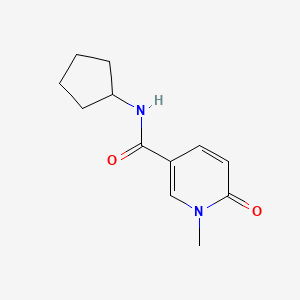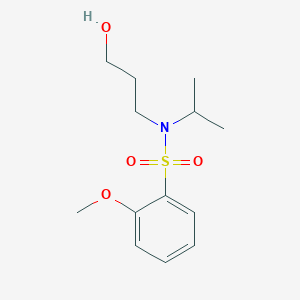
4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CHIR-99021 and is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3).
科学的研究の応用
4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in stem cell research. It has been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). This compound has also been used in the differentiation of iPSCs into various cell types, including neurons, cardiomyocytes, and hepatocytes.
作用機序
4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide is a potent inhibitor of GSK-3, a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. This compound binds to the ATP-binding site of GSK-3 and prevents its activity. This inhibition leads to the activation of the Wnt/β-catenin signaling pathway, which is essential for the maintenance of pluripotency and self-renewal of stem cells.
Biochemical and Physiological Effects:
The inhibition of GSK-3 by this compound has several biochemical and physiological effects. It leads to the activation of the Wnt/β-catenin signaling pathway, which promotes the self-renewal and proliferation of stem cells. This compound also enhances the efficiency of reprogramming somatic cells into iPSCs and promotes the differentiation of iPSCs into various cell types. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the significant advantages of using 4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide in lab experiments is its high potency and specificity for GSK-3 inhibition. This compound has also been shown to be stable in various cell culture conditions. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, careful optimization of the concentration and exposure time is essential for its safe use in lab experiments.
将来の方向性
There are several future directions for the research on 4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide. One of the most significant areas of research is the optimization of its use in stem cell research. This includes the development of more efficient and safe protocols for the reprogramming and differentiation of iPSCs using this compound. Additionally, the potential applications of this compound in the treatment of neurodegenerative diseases and other disorders require further investigation. Finally, the development of new GSK-3 inhibitors based on the structure of this compound may lead to the discovery of more potent and specific inhibitors with potential therapeutic applications.
合成法
The synthesis of 4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide involves several steps. The first step is the reaction between 4-chlorobenzoic acid and 3-hydroxypropylamine to form 4-chloro-N-(3-hydroxypropyl)benzamide. The second step involves the reaction of the product obtained from the first step with isopropyl chloroformate to form this compound. The overall yield of this synthesis method is approximately 60%.
特性
IUPAC Name |
4-chloro-N-(3-hydroxypropyl)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10(2)15(8-3-9-16)13(17)11-4-6-12(14)7-5-11/h4-7,10,16H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMKAARHWPUBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCO)C(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)
![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)



![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)

![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)
